molecular formula C9H15N3O2 B2996066 tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate CAS No. 786684-63-7

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B2996066
CAS No.: 786684-63-7
M. Wt: 197.238
InChI Key: FCEYZRUTRMWATR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate: is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.24 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pyrazole-based ligands and catalysts .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications. Pyrazole derivatives have shown promise in the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is employed in the production of polymers, coatings, and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is primarily related to its interactions with biological targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes, receptors, and other proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • tert-Butyl 2-(4-aminopiperidin-1-yl)acetate
  • tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate
  • tert-Butyl 2-(4-amino-1H-triazol-1-yl)acetate

Comparison: tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, the pyrazole derivative may exhibit different reactivity and selectivity in chemical reactions. Additionally, the biological activity of pyrazole derivatives can differ significantly from those of piperidine, imidazole, and triazole analogs .

Properties

IUPAC Name

tert-butyl 2-(4-aminopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEYZRUTRMWATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786684-63-7
Record name tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl (4-nitro-1H-pyrazol-1-yl)acetate (1.0 g, 4.40 mmol) and 10% palladium on carbon (0.100 g) in methanol (20 ml) were stirred under an atmosphere of hydrogen for 2 hours and then the mixture was filtered through Celite and the filtrate evaporated to give tert-butyl (4-amino-1H-pyrazol-1-yl)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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